molecular formula C23H20ClN5O3 B2810923 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1359154-27-0

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2810923
CAS RN: 1359154-27-0
M. Wt: 449.9
InChI Key: RVJOPRTUKGWXNH-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and structure of related compounds: Research has focused on synthesizing and analyzing the structure of compounds similar to 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide. Studies like those by Skladchikov, Suponitskii, and Gataullin (2013) and Kataev et al. (2021) delve into synthesizing specific acetamide derivatives and analyzing their structures and conformations using methods like X-ray analysis, NMR, and IR spectroscopy (Skladchikov et al., 2013) (Kataev et al., 2021).

NMR Spectral Studies

  • NMR analysis of similar compounds: Gowda and Gowda (2007) conducted extensive NMR spectral studies on compounds with structures resembling this compound. Their work provides insights into the influence of substitutions in such compounds (Gowda & Gowda, 2007).

Application in Herbicides and Pesticides

  • Use in agriculture: Research by Olszewska, Tarasiuk, and Pikus (2011) on N-derivatives of related compounds suggests potential applications in agriculture, particularly as pesticides. This study highlights the characterization of these compounds using X-ray powder diffraction (Olszewska et al., 2011).

Molecular Docking and Activity Prediction

  • Anticonvulsant activity evaluation: El Kayal et al. (2022) explored the synthesis and evaluation of anticonvulsant activity in similar compounds. Their study included molecular docking to predict activity, providing valuable insights for further pharmacological research (El Kayal et al., 2022).

In Vitro Studies and Pharmacokinetics

  • Nootropic agent determination: Fujimaki, Sudo, and Tachizawa (1988) developed a method for determining a nootropic agent structurally related to this compound in human serum and urine. This highlights its potential in pharmacokinetic studies (Fujimaki et al., 1988).

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-14-4-3-5-15(2)19(14)27-18(30)13-28-21-20(25-10-11-26-21)22(31)29(23(28)32)12-16-6-8-17(24)9-7-16/h3-11H,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJOPRTUKGWXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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